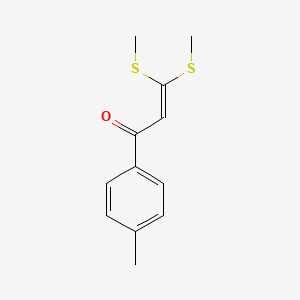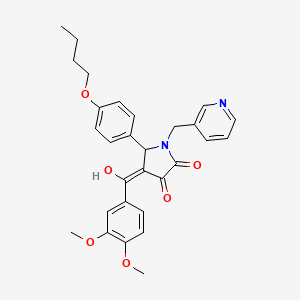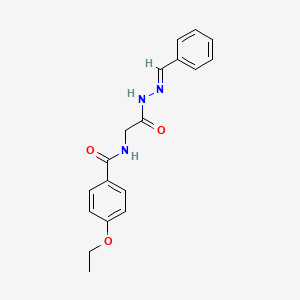![molecular formula C26H32O6 B12011032 [2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)
[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-オキソ-2-(6,6,9,13-テトラメチル-16-オキソ-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-11,14,17-トリエン-8-イル)エチル]アセテートは、ユニークな構造を持つ複雑な有機化合物です。これは、複数の環系と官能基を特徴とし、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
[2-オキソ-2-(6,6,9,13-テトラメチル-16-オキソ-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-11,14,17-トリエン-8-イル)エチル]アセテートの合成には、コア環構造の形成と官能基の導入を含む複数のステップが含まれます。反応条件は通常、目的の生成物を高純度で収率よく得るために、制御された温度、特定の触媒、および溶媒を必要とします。
工業生産方法
この化合物の工業生産には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれる場合があります。プロセスには、連続フロー反応器、自動化システム、および一貫性と安全性を確保するための厳格な品質管理措置が含まれる場合があります。
化学反応の分析
反応の種類
[2-オキソ-2-(6,6,9,13-テトラメチル-16-オキソ-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-11,14,17-トリエン-8-イル)エチル]アセテートは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、使用される試薬や条件に応じて、さまざまな生成物を生成するために酸化することができます。
還元: 還元反応は、官能基を修飾し、新しい誘導体につながる可能性があります。
置換: 置換反応は、新しい官能基を導入し、化合物の特性を変えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな触媒が含まれます。温度、圧力、溶媒の選択などの反応条件は、反応の結果を決定する上で重要な役割を果たします。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸をもたらす可能性があり、還元はアルコールまたはアミンをもたらす可能性があります。
科学研究への応用
化学
化学では、[2-オキソ-2-(6,6,9,13-テトラメチル-16-オキソ-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-11,14,17-トリエン-8-イル)エチル]アセテートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい反応経路の探索と新規化合物の開発を可能にします。
生物学
生物学的研究では、この化合物は、酵素相互作用、細胞プロセス、代謝経路を研究するために使用できます。さまざまな生物学的分子と相互作用する能力は、複雑な生物学的システムを理解するための貴重なツールとなっています。
医学
医学では、[2-オキソ-2-(6,6,9,13-テトラメチル-16-オキソ-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-11,14,17-トリエン-8-イル)エチル]アセテートは、その潜在的な治療特性について調査されています。これは、特定の病気や状態を標的にする薬物開発に使用できます。
産業
工業用途では、この化合物は、特殊化学品、ポリマー、その他の材料の製造に使用できます。そのユニークな特性は、さまざまな製品のパフォーマンスと機能を向上させることができます。
科学的研究の応用
Chemistry
In chemistry, [2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. It could be used in drug development to target specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of various products.
作用機序
[2-オキソ-2-(6,6,9,13-テトラメチル-16-オキソ-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-11,14,17-トリエン-8-イル)エチル]アセテートの作用機序は、特定の分子標的と経路との相互作用を含みます。これらの相互作用は、細胞プロセス、酵素活性、およびその他の生物学的機能の変化につながる可能性があります。正確なメカニズムは、化合物が使用されるコンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
- 2,2,6,6-テトラメチルピペリジン-1-オキシル(TEMPO)
- 4-オキソ-2,2,6,6-テトラメチルピペリジノオキシ
独自性
類似の化合物と比較して、[2-オキソ-2-(6,6,9,13-テトラメチル-16-オキソ-5,7-ジオキサペンタシクロ[108002,904,8013,18]イコサ-11,14,17-トリエン-8-イル)エチル]アセテートは、複雑な環構造と複数の官能基により際立っています。
結論
[2-オキソ-2-(6,6,9,13-テトラメチル-16-オキソ-5,7-ジオキサペンタシクロ[10.8.0.02,9.04,8.013,18]イコサ-11,14,17-トリエン-8-イル)エチル]アセテートは、化学、生物学、医学、産業において多様な用途を持つ魅力的な化合物です。そのユニークな構造と反応性は、科学研究と工業プロセスのための貴重なツールとなっています。
類似化合物との比較
Similar Compounds
- 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
- 4-oxo-2,2,6,6-tetramethylpiperidinooxy
Uniqueness
Compared to similar compounds, [2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[108002,904,8013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate stands out due to its complex ring structure and multiple functional groups
Conclusion
[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
特性
分子式 |
C26H32O6 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate |
InChI |
InChI=1S/C26H32O6/c1-15(27)30-14-21(29)26-22(31-23(2,3)32-26)13-20-18-7-6-16-12-17(28)8-10-24(16,4)19(18)9-11-25(20,26)5/h8-10,12,18,20,22H,6-7,11,13-14H2,1-5H3 |
InChIキー |
RXVCRWOAAHYCJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC=C4C3CCC5=CC(=O)C=CC54C)C)OC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)







![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)

![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)
